3-Ethyl-4-methyl-3-pyrrolin-2-one
Overview
Description
3-Ethyl-4-methyl-3-pyrrolin-2-one is a significant chemical compound, relevant in various synthetic and medicinal chemistry applications. Its structure allows for diverse chemical modifications, making it a valuable precursor in the synthesis of complex molecules.
Synthesis Analysis
The synthesis of 3-Ethyl-4-methyl-3-pyrrolin-2-one involves practical and scalable methods. A notable approach includes a four-step synthesis process, highlighting the synthesis of 3-methyl-4-hydroxy-2-butenolide in water and triflic acid-mediated N-benzyl lactam N-deprotection. This method emphasizes a scalable route with fewer reaction steps, beneficial for industrial-scale production (Chavan et al., 2020).
Molecular Structure Analysis
Research into the molecular structure of 3-Ethyl-4-methyl-3-pyrrolin-2-one and related compounds often includes X-ray crystallography and NMR spectroscopy. These techniques have elucidated the structures of various pyrrolin-2-one derivatives, demonstrating the core's adaptability in forming hydrogen-bonded complexes and detailed molecular conformations.
Chemical Reactions and Properties
3-Ethyl-4-methyl-3-pyrrolin-2-one participates in diverse chemical reactions, showcasing its versatility as a synthetic intermediate. It's involved in cycloaddition reactions, conjugate additions, and serves as a precursor for the synthesis of biologically active molecules. Its reactivity profile is instrumental in creating complex heterocyclic compounds with potential therapeutic applications.
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the behavior of 3-Ethyl-4-methyl-3-pyrrolin-2-one in various solvents and conditions. These properties influence its application in synthesis processes and the development of pharmaceutical compounds.
Chemical Properties Analysis
The chemical properties of 3-Ethyl-4-methyl-3-pyrrolin-2-one, such as its acidity, basicity, and reactivity towards different chemical reagents, are essential for its utility in synthetic chemistry. Its behavior in chemical reactions, including electrophilic and nucleophilic additions, highlights its role as a versatile building block in organic synthesis.
- Synthesis : (Chavan et al., 2020)
- Molecular Structure and Chemical Properties : Research in this area is often complex, involving sophisticated analytical techniques to elucidate the molecular framework and chemical behavior of the compound and its derivatives.
Scientific Research Applications
Biological Activity : 1-Aminocarbonylmethyl-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones, related to 3-Ethyl-4-methyl-3-pyrrolin-2-one, have been explored for their potential as biologically active compounds, which could be targets for drug discovery (Gein & Pastukhova, 2020).
Drug Synthesis : A scalable, industrial-scale synthesis process for 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, a key building block of the antidiabetic drug glimepiride, has been developed (Chavan et al., 2020).
Anti-inflammatory and Analgesic Activity : Synthesis of 4,5-disubstituted 1-(2-aminoethyl)-3-hydroxy-3-pyrrolin-2-ones demonstrated pronounced anti-inflammatory and analgesic activity with low toxicity (Gein et al., 2005).
Bioactive Compound Synthesis : The Baylis-Hillman adduct 1-ethyl-4-methyl-2-hydroxy-3-methylenebutanedioate, an intermediate in the synthesis of bioactive compounds, features a low energy intramolecular H-bonded five-member ring (Conti et al., 2006).
Disease Biomarker : Quantitative determination of 3-ethyl-5-hydroxy-4,5-dimethyl-delta3-pyrrolin-2-one in urine can indicate hepatic porphyria and psychiatric disorders (Graham, 1978).
Antimicrobial Properties : Synthesis of 5-aryl-4-acyl-1-(N,N-dimethylaminoethyl)-3-hydroxy-3-pyrrolin-2-ones showed promising antimicrobial properties (Gein et al., 2001).
Herbicidal Activity : A derivative, 1-[[(1-(benzothiazol-2-yl)-1-methyl)ethyl]-4-methyl-3-phenyl-3-pyrrolin-2-one)], exhibits high herbicidal activity against specific plant species (Ikeguchi et al., 2010).
Co-crystal Formation : Co-crystals of 3-ethyl-4-methyl-3-pyrrolin-2-one and its oxidized derivative form a hydrogen-bonded tetramer (Gehman et al., 2019).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
3-Ethyl-4-methyl-3-pyrrolin-2-one may be employed as a precursor for the synthesis of glimepiride (an antidiabetic drug) and its derivatives (sulfonylurea drugs) . It may also be employed for the preparation of 2-ethyl-3-methyl- (10 H)- dipyrrin-1-one . This suggests that it could have potential applications in the development of new antidiabetic drugs and other medicinal compounds.
properties
IUPAC Name |
4-ethyl-3-methyl-1,2-dihydropyrrol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-3-6-5(2)4-8-7(6)9/h3-4H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTNTSVMJWIYTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CNC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357558 | |
Record name | 3-Ethyl-4-methyl-3-pyrrolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-4-methyl-3-pyrrolin-2-one | |
CAS RN |
766-36-9 | |
Record name | 3-Ethyl-1,5-dihydro-4-methyl-2H-pyrrol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=766-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-Dihydro-3-ethyl-4-methyl-2H-pyrrol-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl-4-methyl-3-pyrrolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Ethyl-1,5-dihydro-4-methyl-2H-pyrrol-2-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKB2C738CF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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